N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide
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Overview
Description
- It belongs to the class of 1,2,4-triazolo[1,5-a]pyridines, which are found in various natural products and exhibit significant biological activities .
- These compounds are utilized in medicinal chemistry, pharmaceuticals, and material sciences .
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide: is a heterocyclic compound with a bridge-headed nitrogen atom.
Preparation Methods
- A microwave-mediated, catalyst-free synthesis has been established for 1,2,4-triazolo[1,5-a]pyridines.
- The method involves enaminonitriles and benzohydrazides, with a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
- The reaction demonstrates broad substrate scope and good functional group tolerance, yielding products in good-to-excellent yields .
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions contribute to its diverse applications .
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Biological Activities: This compound acts as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors.
Medical Uses: It is employed in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: Beyond medicine, it finds applications in material science fields.
Mechanism of Action
- The precise mechanism by which this compound exerts its effects involves molecular targets and pathways.
- Further research is needed to fully elucidate its mode of action.
Comparison with Similar Compounds
- Similar compounds include other 1,2,4-triazolo[1,5-a]pyridines, but their specific properties and applications may differ .
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide: stands out due to its unique structure.
Properties
Molecular Formula |
C17H18N8O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C17H18N8O/c26-17(13-8-11-25-16(12-13)21-22-23-25)18-9-4-1-2-6-14-19-20-15-7-3-5-10-24(14)15/h3,5,7-8,10-12H,1-2,4,6,9H2,(H,18,26) |
InChI Key |
QTRKNUWHMVYPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
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